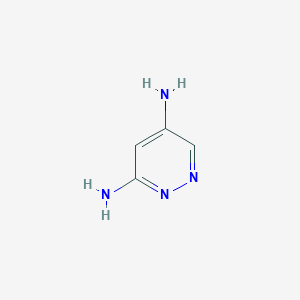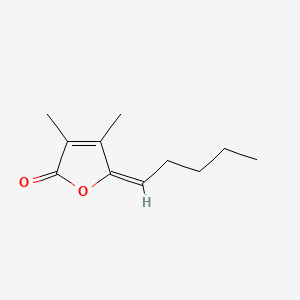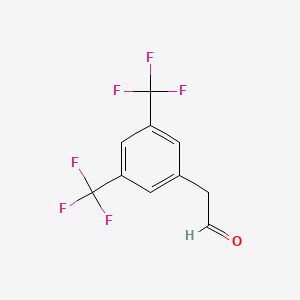
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde
Descripción general
Descripción
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Organocatalytic Acetalization
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde has been explored in the field of organocatalysis, particularly in acetalization reactions. Kotke and Schreiner (2006) demonstrated the use of a thiourea catalyst derived from this compound for acid-free, organocatalytic acetalization of aldehydes and ketones. This method allows efficient conversion of sensitive substrates into their acetals, highlighting the compound's utility in mild and practical organic transformations (Kotke & Schreiner, 2006).
Asymmetric Synthesis
The compound has been applied in the enantioselective synthesis of chiral intermediates. Ouyang et al. (2013) developed an efficient process for synthesizing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate, via asymmetric reduction catalyzed by Leifsonia xyli, using 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde derivatives (Ouyang et al., 2013).
Catalysis and Molecular Binding
Lippert et al. (2012) investigated the role of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis, elucidating its involvement in binding events with Lewis-basic sites. This study underscores the significance of the compound's structural features in catalyst design (Lippert et al., 2012).
Antibacterial and Antifungal Properties
Vora and Vyas (2019) synthesized new compounds involving 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde derivatives and evaluated them for antibacterial and antifungal activities. Their research contributes to the understanding of the compound's potential in creating new antimicrobial agents (Vora & Vyas, 2019).
Biocatalysis
Research by Yu et al. (2018) explored the use of Burkholderia cenocepacia for the bioreduction of derivatives of 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde to produce chiral alcohols, demonstrating its applicability in biocatalysis for pharmaceutical purposes (Yu et al., 2018).
Conformational Studies in Organoboranes
Samigullin et al. (2016) conducted conformational studies on organoboranes containing 3,5-bis(trifluoromethyl)phenyl groups, including derivatives of the compound . This research provides insights into the structural behavior of such molecules, which are crucial in various organic processes (Samigullin et al., 2016).
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWMEJYJVYJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433430 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde | |
CAS RN |
369625-84-3 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



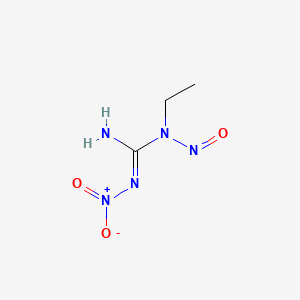
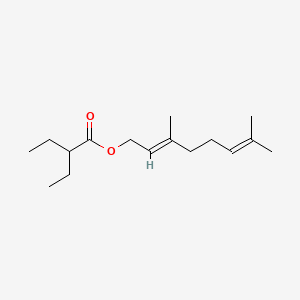
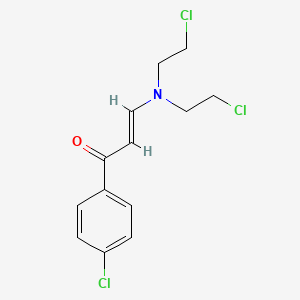
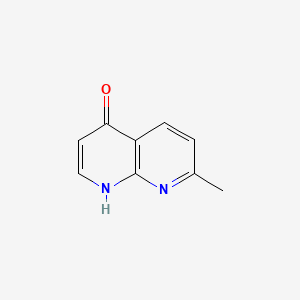
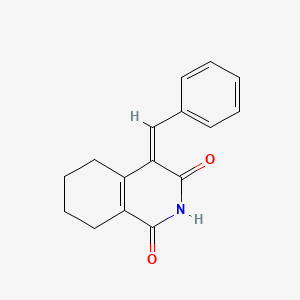
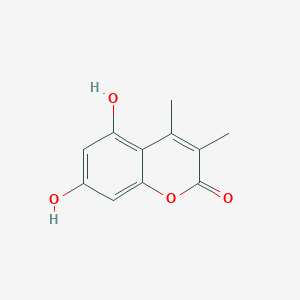
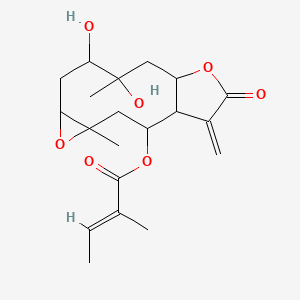
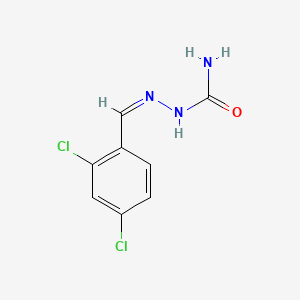
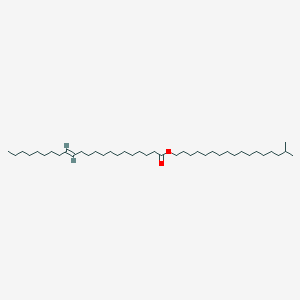
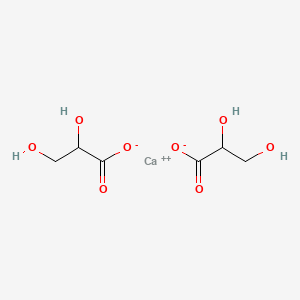
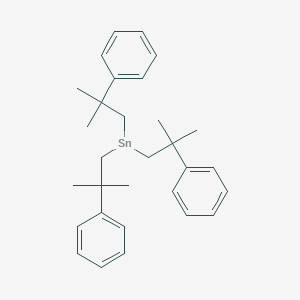
![Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane](/img/structure/B1623728.png)
